molecular formula C8H6F3NO2 B12984078 1-(3-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one

1-(3-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one

Cat. No.: B12984078
M. Wt: 205.13 g/mol
InChI Key: NBBXXWLAEUWZSZ-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one is a chemical compound with the molecular formula C8H6F3NO2 It is a derivative of pyridine, characterized by the presence of a trifluoromethoxy group at the third position and an ethanone group at the first position of the pyridine ring

Preparation Methods

The synthesis of 1-(3-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one typically involves the reaction of 3-(trifluoromethoxy)pyridine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

1-(3-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one can be compared with other pyridine derivatives, such as:

    1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-one: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

    1-(3-Methoxypyridin-2-yl)ethan-1-one: Similar structure but with a methoxy group instead of trifluoromethoxy.

The presence of the trifluoromethoxy group in this compound imparts unique chemical properties, such as increased stability and lipophilicity, making it distinct from its analogs.

Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

1-[3-(trifluoromethoxy)pyridin-2-yl]ethanone

InChI

InChI=1S/C8H6F3NO2/c1-5(13)7-6(3-2-4-12-7)14-8(9,10)11/h2-4H,1H3

InChI Key

NBBXXWLAEUWZSZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC=N1)OC(F)(F)F

Origin of Product

United States

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